REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[C:3]=1[C:4]#[N:5].[NH3:14].OS(O)(=O)=O.[OH-:20].[Na+]>CO>[NH2:14][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[C:3]=1[C:4]([NH2:5])=[O:20] |f:3.4|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated for 2.5 h at 80° C
|
Duration
|
2.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 150 ml dichloromethane and three times with 160 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography
|
Type
|
ADDITION
|
Details
|
to which 4% of a mixture of 90% methanol and 10% saturated aqueous ammonia solution have been added
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)N)C(=CC=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |